δ-2-头孢他啶
描述
Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is the pentahydrate of pyridinium, 1- [ [7- [ [ (2-amino-4-thiazolyl) [ (1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt .
Synthesis Analysis
Complexes of Co (II), Ni (II) and Cu (II) with the Schiff base (LH) derived from ceftazidime and salicylaldehyde were synthesized . The proposed structures of the new metal complexes were based on the results of elemental analyses, molar conductivity, IR, DRUV and 1 H NMR spectra, effective magnetic moment and thermal analysis .Molecular Structure Analysis
Structural comparison with these enzymes showed that the CMY-185 free-form structure is quite similar to the structure of CMY-2 and CMY-136 with the root-mean-square deviation (RMSD) values of 0.45 and 0.52 Å, respectively .Chemical Reactions Analysis
The conformational changes and binding of ceftazidime in response to transition metals were identified by IR, electronic spectra, ESR, and magnetic susceptibility . Also, thermal analysis of ceftazidime and its metal complexes was conducted based on thermo-gravimetric and differential analysis curves .Physical And Chemical Properties Analysis
The high prevalence of infections caused by antibiotic-resistant bacteria has stimulated the development of new therapeutic strategies . Polymeric materials have aroused the interest of many researchers because of their large field of applications .科学研究应用
The research involved in vitro studies where the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor was investigated. An AlphaScreen-based high-throughput system was established to detect this interaction .
4. Results or Outcomes: The studies found that ceftazidime can block the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, thereby inhibiting the infection of target cells by SARS-CoV-2 . In clinical settings, ceftazidime was found to be efficient for the management of moderate and severe cases of COVID-19 .
Treatment of Lower Respiratory Tract Infections
- Application: Ceftazidime is used to treat lower respiratory tract infections .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of lower respiratory tract infections .
Treatment of Skin and Skin Structure Infections
- Application: Ceftazidime is used to treat skin and skin structure infections .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of skin and skin structure infections .
Treatment of Urinary Tract Infections
- Application: Ceftazidime is used to treat urinary tract infections .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of urinary tract infections .
Treatment of Bacterial Septicemia
- Application: Ceftazidime is used to treat bacterial septicemia .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of bacterial septicemia .
Treatment of Bone and Joint Infections
- Application: Ceftazidime is used to treat bone and joint infections .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of bone and joint infections .
Treatment of Gynecologic Infections
- Application: Ceftazidime is used to treat gynecologic infections .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of gynecologic infections .
Treatment of Meningitis
- Application: Ceftazidime is used to treat meningitis .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of meningitis .
Treatment of Complicated Intra-Abdominal Infections (cIAIs)
- Application: Ceftazidime is used to treat complicated intra-abdominal infections .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of complicated intra-abdominal infections .
Treatment of Complicated Urinary Tract Infections (cUTIs)
- Application: Ceftazidime is used to treat complicated urinary tract infections .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of complicated urinary tract infections .
Treatment of Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (HABP/VABP)
- Application: Ceftazidime is used to treat hospital-acquired and ventilator-associated bacterial pneumonia .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of hospital-acquired and ventilator-associated bacterial pneumonia .
Treatment of Pseudomonas Aeruginosa Infections
- Application: Ceftazidime is used to treat infections caused by Pseudomonas aeruginosa .
- Methods: It is administered via injection into a vein or muscle .
- Results: Effective treatment of Pseudomonas aeruginosa infections .
Treatment of Vibrio Infections
安全和危害
未来方向
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,15?,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKHKETXQNDOKF-YTAHGSIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142935 | |
Record name | delta-2-Ceftazidime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60142935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
delta-2-Ceftazidime | |
CAS RN |
1000980-60-8 | |
Record name | delta-2-Ceftazidime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000980608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta-2-Ceftazidime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60142935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.-2-CEFTAZIDIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OBN5O836 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。